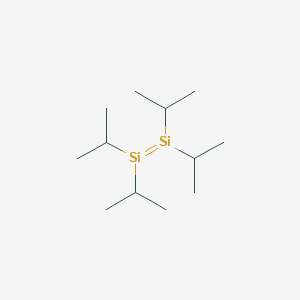
Tetra(propan-2-yl)disilene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetra(propan-2-yl)disilene is a useful research compound. Its molecular formula is C12H28Si2 and its molecular weight is 228.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
1.1 Transition Metal Complexes
Tetra(propan-2-yl)disilene serves as a versatile ligand in the formation of transition metal complexes. These complexes exhibit unique catalytic properties due to the σ-donor characteristics of the disilene. Recent studies have shown that transition metal complexes stabilized with silylene ligands are effective in various catalytic reactions, including:
- Hydrosilylation : The addition of silanes to alkenes and alkynes.
- Hydrogenation : Catalyzing the addition of hydrogen to unsaturated compounds.
- Small Molecule Activation : Engaging with small molecules like CO₂ and N₂O, showcasing potential for environmental applications .
1.2 Reactivity with Small Molecules
The reactivity of this compound towards small molecules has been extensively studied. Its ability to activate small molecules is influenced by the steric and electronic properties of its substituents. For instance, reactions with carbon monoxide have been reported, highlighting its potential for synthesizing novel compounds through activation processes .
Materials Science
2.1 Synthesis of Novel Materials
This compound is utilized in the synthesis of novel silicon-based materials. Its unique bonding characteristics allow for the creation of materials with tailored properties. For example, disilenes can be incorporated into polymer matrices to enhance mechanical properties and thermal stability .
2.2 Electronic Applications
The electronic properties of this compound make it a candidate for use in organic electronics. Its ability to form stable π-conjugated systems can be exploited in:
- Organic Photovoltaics : Enhancing light absorption and charge transport.
- Field-Effect Transistors (FETs) : Serving as active components in electronic devices due to their semiconducting properties .
Case Study 1: Catalytic Hydroboration
A study demonstrated that this compound complexes effectively catalyze hydroboration reactions, resulting in high yields of organoboranes. The reaction pathway was analyzed using NMR spectroscopy, confirming the stability and reactivity of the disilene complex under various conditions .
Case Study 2: Small Molecule Activation
Research highlighted the ability of this compound to activate CO₂ under mild conditions, leading to the formation of silyl carbamate derivatives. This reaction pathway suggests potential applications in carbon capture technologies .
Comparative Data Table
The following table summarizes key properties and applications of this compound compared to other disilenes:
| Property/Application | This compound | Other Disilenes |
|---|---|---|
| Bond Length (Si=Si) | ~1.90 Å | ~1.85 - 1.95 Å |
| Catalytic Activity | High | Variable |
| Stability | Stable | Often less stable |
| Electronic Properties | Semiconducting | Varies |
| Small Molecule Activation | Effective | Limited |
Eigenschaften
CAS-Nummer |
19753-69-6 |
|---|---|
Molekularformel |
C12H28Si2 |
Molekulargewicht |
228.52 g/mol |
IUPAC-Name |
di(propan-2-yl)silylidene-di(propan-2-yl)silane |
InChI |
InChI=1S/C12H28Si2/c1-9(2)13(10(3)4)14(11(5)6)12(7)8/h9-12H,1-8H3 |
InChI-Schlüssel |
ROMPKQSKZLMYTR-UHFFFAOYSA-N |
SMILES |
CC(C)[Si](=[Si](C(C)C)C(C)C)C(C)C |
Kanonische SMILES |
CC(C)[Si](=[Si](C(C)C)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















